molecular formula C28H30O4 B8236729 Di-tert-butyl 33'-(anthracene-910-diyl)-diacrylate

Di-tert-butyl 33'-(anthracene-910-diyl)-diacrylate

Cat. No.: B8236729
M. Wt: 430.5 g/mol
InChI Key: LYPLWHOQHJHYSF-YTEMWHBBSA-N
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Description

Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is an organic compound that features an anthracene core with two diacrylate groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.

    Functionalization: The anthracene core is functionalized with acrylate groups through a series of chemical reactions.

    Protection: The tert-butyl groups are introduced to protect the acrylate functionalities during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the exact synthetic route and the scale of production.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the acrylate groups.

    Substitution: The compound can participate in substitution reactions, particularly at the acrylate functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Various catalysts can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex organic molecules.

    Medicine: Investigated for use in drug delivery systems.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action for Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate would depend on its specific application. For example, in organic electronics, the compound’s electronic properties would be crucial. In biological applications, its interaction with biological molecules and cellular structures would be of interest.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9,10-diyl diacrylate: Lacks the tert-butyl groups, which may affect its reactivity and stability.

    Di-tert-butyl anthracene-9,10-diyl diacrylate: Similar structure but with different substituents on the acrylate groups.

Uniqueness

Di-tert-butyl 33’-(anthracene-910-diyl)-diacrylate is unique due to the presence of both the anthracene core and the diacrylate functionalities, which confer specific electronic and chemical properties that can be tailored for various applications.

Properties

IUPAC Name

tert-butyl (E)-3-[10-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]anthracen-9-yl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O4/c1-27(2,3)31-25(29)17-15-23-19-11-7-9-13-21(19)24(22-14-10-8-12-20(22)23)16-18-26(30)32-28(4,5)6/h7-18H,1-6H3/b17-15+,18-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPLWHOQHJHYSF-YTEMWHBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)/C=C/C1=C2C(=C(C3=CC=CC=C13)/C=C/C(=O)OC(C)(C)C)C=CC=C2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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